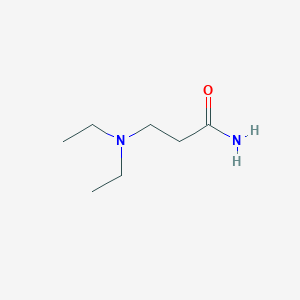3-(Diethylamino)propanamide
CAS No.: 3813-27-2
Cat. No.: VC7971730
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3813-27-2 |
|---|---|
| Molecular Formula | C7H16N2O |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | 3-(diethylamino)propanamide |
| Standard InChI | InChI=1S/C7H16N2O/c1-3-9(4-2)6-5-7(8)10/h3-6H2,1-2H3,(H2,8,10) |
| Standard InChI Key | KTUOJDXAHZOFCA-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCC(=O)N |
| Canonical SMILES | CCN(CC)CCC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name of the compound, 3-(diethylamino)propanamide, reflects its structure: a three-carbon chain (propanamide) with a diethylamino group () at the third carbon position. The SMILES notation delineates the connectivity: two ethyl groups attached to a central nitrogen atom, followed by a propylene chain terminating in a primary amide group . The molecule’s flexibility arises from five rotatable bonds, enabling conformational adaptability in reactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 144.21 g/mol | |
| XLogP3 | -0.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 5 |
Spectroscopic and Computational Data
The InChIKey facilitates database searches, while the computed exact mass (144.126263 Da) aids in mass spectrometric identification . The predicted pKa of 16.37 underscores its weak basicity, influencing solubility and reactivity in aqueous environments.
Synthesis and Manufacturing
Synthetic Routes
A patent by WO2016142955A1 outlines a method for synthesizing derivatives of 3-aminopropionamide, including 3-(diethylamino)propanamide. The process involves reacting acrylamide with diethylamine in water, followed by pH adjustment to 8.5–9.5 using bases like NaOH or alkanolamines . This one-pot synthesis avoids isolation of intermediates, enhancing efficiency.
Purification and Stabilization
The compound’s aqueous solutions remain stable when formulated with additives like antifreeze agents or solubilizers . This stability is critical for industrial applications, such as optical brighteners in detergents, where consistent performance is required .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a boiling point of 154–157°C at 8 Torr and a density of . Its moderate lipophilicity () suggests balanced solubility in both polar and nonpolar solvents, making it suitable for diverse reaction media.
Reactivity and Functional Group Behavior
The amide group participates in hydrogen bonding, while the tertiary amine can undergo quaternization or act as a weak base. These traits are exploited in pharmaceutical syntheses, such as the production of Metoclopramide Impurity 4 .
Industrial and Pharmaceutical Applications
Role in Optical Brighteners
Patent WO2016142955A1 highlights the compound’s use in storage-stable optical brightener solutions. By forming quaternary ammonium salts with brightening agents, it enhances solubility and prevents precipitation in detergent formulations .
Pharmaceutical Intermediate
As Metoclopramide Impurity 4, the compound is a byproduct in the synthesis of antiemetic drugs . Rigorous quality control ensures its levels remain within regulatory limits, necessitating advanced analytical methods like HPLC-MS for detection.
| Manufacturer | Purity | Packaging | Price |
|---|---|---|---|
| American Custom Chemicals Corp | 95% | 5 mg | $497.88 |
| Crysdot | 97% | 5 g | $942.00 |
Future Directions and Research Opportunities
Green Synthesis Innovations
Current methods rely on stoichiometric amines and pH adjustments. Exploring catalytic routes or bio-based amines could reduce environmental impact.
Expanding Pharmaceutical Utility
The compound’s structural similarity to neurotransmitters warrants investigation into central nervous system applications. Computational studies could predict binding affinities for receptors like serotonin or dopamine.
Environmental Impact Assessments
Despite its industrial use, data on biodegradability and ecotoxicity are lacking. Long-term studies are needed to evaluate effects on aquatic ecosystems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume